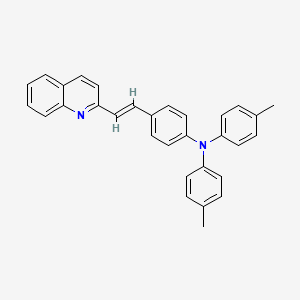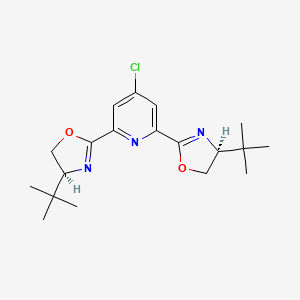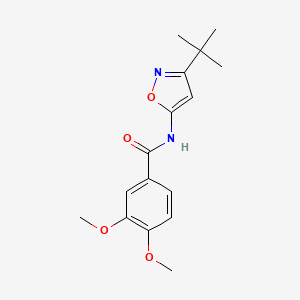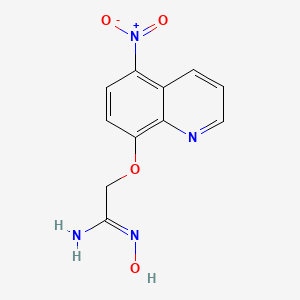
4-Sec-butyl-3-imino-5-isoxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Sec-butyl-3-imino-5-isoxazolidinone is a heterocyclic compound that contains an isoxazolidinone ringThe molecular formula of this compound is C7H12N2O2, and it consists of 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Aplicaciones Científicas De Investigación
4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for this compound, although further research is needed to confirm its specific targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Sec-butyl-3-imino-5-isoxazolidinone include other isoxazolidinones and isoxazoles. These compounds share structural similarities and may exhibit comparable chemical properties .
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Propiedades
Número CAS |
6941-34-0 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9) |
Clave InChI |
RFBMKIGGRMWUST-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=NOC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




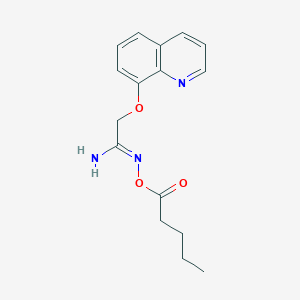
![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
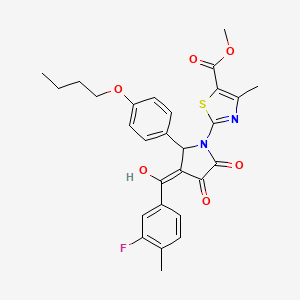
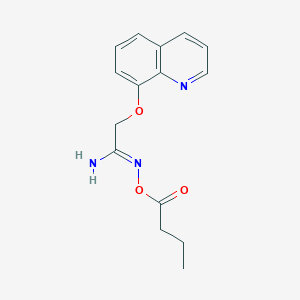

![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)

